REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[N:13]1[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]1)[NH:9][CH:8]=[C:7]([C:20]#[N:21])[C:6]2=O.C1(C)C=CC=CC=1.P(Cl)(Cl)([Cl:32])=O>>[Cl:32][C:6]1[C:5]2[C:10](=[CH:11][C:12]([N:13]3[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]3)=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][C:7]=1[C:20]#[N:21]
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Name
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6-methoxy-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(C(=CNC2=CC1N1CCN(CC1)C)C#N)=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CONCENTRATION
|
Details
|
the mixture is concentrated to dryness in vacuo
|
Type
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CUSTOM
|
Details
|
to give a brown solid
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Type
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CONCENTRATION
|
Details
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the solution is concentrated to dryness again
|
Type
|
TEMPERATURE
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Details
|
Dropwise, an ice-cooled saturated aqueous sodium carbonate solution
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Type
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ADDITION
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Details
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is added to the residue
|
Type
|
EXTRACTION
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Details
|
This mixture is extracted with 5×25 mL of a 95:5 mixture of methylene chloride/methanol
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The magnesium sulfate is removed by filtration, and solvent
|
Type
|
CUSTOM
|
Details
|
is removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC2=CC(=C(C=C12)OC)N1CCN(CC1)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.255 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |